Boc-Cys(Acm)-ONp

描述

Boc-Cys(Acm)-ONp, also known as tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide chain assembly. The compound is particularly useful in solid-phase peptide synthesis, where it facilitates the selective deprotection and coupling of cysteine residues.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-ONp typically involves the protection of the cysteine thiol group with an acetamidomethyl group, followed by the introduction of the tert-butoxycarbonyl group to the amino group. The final step involves the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide for activation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography for purification is common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where the thiol group is converted to a disulfide bond.

Reduction: The compound can be reduced to remove the acetamidomethyl protecting group, revealing the free thiol group.

Substitution: The p-nitrophenyl ester group can be substituted with nucleophiles, facilitating the coupling of cysteine residues in peptide synthesis.

Common Reagents and Conditions:

Oxidation: Iodine in methanol is commonly used for the oxidation of the thiol group.

Reduction: Trifluoroacetic acid is often employed for the removal of the acetamidomethyl group.

Substitution: Nucleophiles such as amines are used under mild conditions to substitute the p-nitrophenyl ester group.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Coupled peptides with cysteine residues.

科学研究应用

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis

Boc-Cys(Acm)-ONp is widely utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for easy deprotection under acidic conditions, while the Acm group provides stability during the synthesis process. This dual protection strategy enables the incorporation of cysteine residues into peptides without premature thiol activation or oxidation, which can lead to undesired side reactions.

Table 1: Comparison of Cysteine Protecting Groups in SPPS

| Protecting Group | Stability | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| Boc | High | Acidic (TFA) | 85-95 |

| Acm | Moderate | Iodine or thallium salts | 80-90 |

| Phacm | High | Enzymatic | 75-85 |

1.2 Applications in Complex Peptides

The compound has been successfully employed in synthesizing complex peptides containing multiple cysteine residues, such as conotoxins and other biologically active peptides. For instance, it has been used in the total synthesis of urogastrone, demonstrating its versatility in constructing peptides with specific disulfide bond arrangements .

Drug Development

2.1 Therapeutic Peptides

This compound is crucial in developing therapeutic peptides that target specific biological pathways. Its ability to form stable disulfide bonds makes it suitable for creating cyclic peptides and enhancing the stability and bioactivity of peptide-based drugs. For example, it has been used in synthesizing analogs of vasopressin, a hormone involved in regulating water retention and blood pressure .

2.2 Bioconjugation Techniques

In bioconjugation, this compound can be used to attach peptides to various biomolecules, including antibodies and drugs. The ONp moiety facilitates the formation of amide bonds with carboxylic acids or alcohols, enabling the creation of targeted drug delivery systems .

Biochemical Studies

3.1 Investigation of Thiol-Containing Epitopes

The compound is also employed in studies exploring thiol-containing T cell epitopes. By blocking thiol groups with this compound, researchers can investigate the role of specific cysteine residues in immune responses and protein interactions . This approach has been instrumental in understanding how certain toxins interact with cellular receptors.

3.2 Protein Folding Studies

This compound is utilized in studies investigating protein folding and stability. By incorporating cysteine residues at strategic locations within proteins, researchers can analyze how disulfide bonds affect protein conformation and function.

作用机制

The primary mechanism of action of Boc-Cys(Acm)-ONp involves the protection and selective deprotection of the cysteine thiol group. The acetamidomethyl group protects the thiol group during peptide synthesis, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the acetamidomethyl group is removed under specific conditions, revealing the free thiol group for further functionalization or disulfide bond formation.

相似化合物的比较

Fmoc-Cys(StBu)-OH: Another cysteine protecting group used in peptide synthesis.

Boc-Cys(StBu)-OH: Similar to Boc-Cys(Acm)-ONp but with a different protecting group for the thiol group.

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used for similar purposes but with different protecting groups.

Uniqueness: this compound is unique due to its combination of protecting groups, which provide stability and selectivity during peptide synthesis. The acetamidomethyl group offers robust protection for the thiol group, while the p-nitrophenyl ester facilitates efficient coupling reactions.

生物活性

Boc-Cys(Acm)-ONp, or N-Boc-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, is a synthetic compound widely utilized in peptide synthesis due to its ability to facilitate the incorporation of cysteine residues. This compound plays a crucial role in studying biological processes, developing therapeutic agents, and synthesizing bioactive peptides. Its unique structure allows for selective reactions during peptide chain construction, making it a valuable tool in biochemical research.

Chemical Structure and Properties

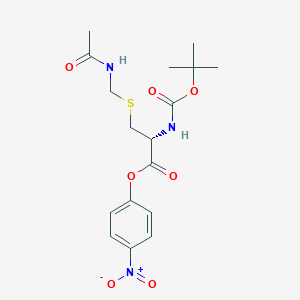

This compound features a complex molecular structure that includes:

- N-Boc Group : Protects the amino group, preventing unwanted reactions.

- Acm Group : Masks the thiol group of cysteine to avoid premature reactions during synthesis.

- p-Nitrophenyl Ester : Activates the C-terminus for peptide bond formation.

Chemical Structure Representation

| Component | Description |

|---|---|

| N-Boc | tert-Butyloxycarbonyl protecting group |

| Acm | Acetamidomethyl group protecting thiol |

| ONp | p-Nitrophenyl ester for reactivity |

Molecular Formula

The molecular formula of this compound is .

Role in Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides that require cysteine for structural integrity and biological activity. Cysteine residues are essential for forming disulfide bridges, which stabilize the three-dimensional conformation of proteins.

Key Applications:

- Peptide Hormones : Synthesis of biologically active peptide hormones.

- Enzyme Inhibitors : Development of peptide-based enzyme inhibitors.

- Therapeutic Agents : Creation of peptides with potential antimicrobial and anticancer properties .

The mechanism by which this compound exerts its biological effects involves:

- Deprotection : The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid).

- Peptide Bond Formation : The exposed amino group reacts with the activated C-terminus of another amino acid or peptide fragment, facilitated by the p-nitrophenyl ester.

- Thiolation : After peptide assembly, the Acm group is removed, exposing the thiol group for further modifications or disulfide bond formation .

Case Study 1: Peptide Synthesis

In a study involving the synthesis of a specific peptide hormone, this compound was utilized to incorporate cysteine into the sequence effectively. The resulting peptide demonstrated enhanced stability and biological activity due to the presence of disulfide bonds formed during oxidative folding.

Case Study 2: Enzyme Inhibition

Research has shown that peptides synthesized using this compound can act as effective inhibitors for certain enzymes. These peptides were tested against various enzyme assays, demonstrating significant inhibitory activity, which highlights their potential as therapeutic agents .

Comparative Analysis of Cysteine Derivatives

To understand the advantages of using this compound, it is essential to compare it with other cysteine derivatives commonly used in peptide synthesis.

| Derivative | Advantages | Disadvantages |

|---|---|---|

| This compound | Lower racemization rates; stable under mild bases | Requires careful deprotection |

| Cys(Trt) | Simple deprotection; widely used | Higher tendency for racemization |

| Cys(Phth) | Good stability; suitable for long peptides | More complex deprotection process |

属性

IUPAC Name |

(4-nitrophenyl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c1-11(21)18-10-28-9-14(19-16(23)27-17(2,3)4)15(22)26-13-7-5-12(6-8-13)20(24)25/h5-8,14H,9-10H2,1-4H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVJNPHWLDKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974190 | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58651-76-6 | |

| Record name | p-Nitrophenyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058651766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。